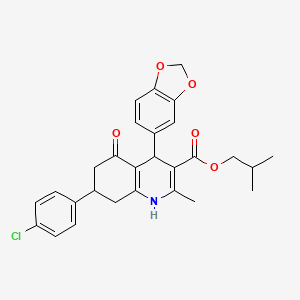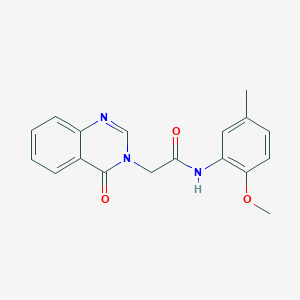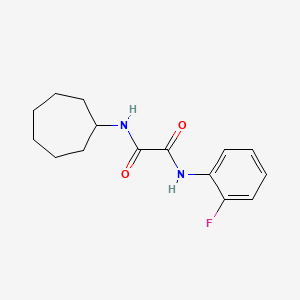![molecular formula C25H16ClN3O2 B5160387 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide](/img/structure/B5160387.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide, also known as OC000459, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective TLR7/8 antagonists, which have been found to modulate the immune system's response to various diseases.
Wirkmechanismus
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide works by selectively blocking the Toll-like receptor 7 and 8 (TLR7/8), which are involved in the recognition of viral and bacterial RNA. By blocking TLR7/8, this compound reduces the activation of immune cells, such as dendritic cells and macrophages, which are responsible for initiating and maintaining the inflammatory response.
Biochemical and Physiological Effects
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to reduce the activation of immune cells, such as dendritic cells and macrophages, which are responsible for initiating and maintaining the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide in lab experiments is its selectivity for TLR7/8, which allows for a more targeted approach in modulating the immune response. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on the immune system.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, such as lupus, psoriasis, and rheumatoid arthritis. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on the immune system. Another direction is to explore its potential as an antiviral agent against other viruses, such as influenza and Zika virus. Finally, the development of more potent and selective TLR7/8 antagonists could lead to the discovery of new therapeutic agents for the treatment of various diseases.
In conclusion, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide is a synthetic compound with potential therapeutic applications. Its anti-inflammatory and immunomodulatory effects make it a promising treatment for autoimmune diseases and viral infections. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-hydroxyphenyl)pyridine. This intermediate is then reacted with 2-bromo-4'-chlorobiphenyl in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to produce high yields with minimal impurities.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases, such as lupus, psoriasis, and rheumatoid arthritis. Additionally, it has been shown to have antiviral activity against various viruses, including HIV, hepatitis B, and hepatitis C.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O2/c26-20-13-12-19(25-29-23-22(31-25)7-4-14-27-23)15-21(20)28-24(30)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-15H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUQZQTHOPEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]biphenyl-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)
![1-(2-chlorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160306.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5160316.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5160323.png)



![2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5160346.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5160362.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5160363.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5160372.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160403.png)